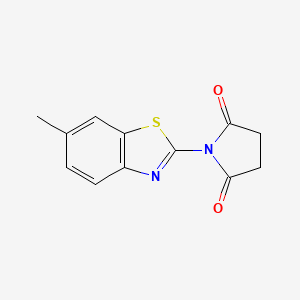
2,5-Pyrrolidinedione, 1-(6-methyl-2-benzothiazolyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Methylbenzo[d]thiazol-2-yl)pyrrolidine-2,5-dione is a complex organic compound featuring a thiazole ring fused with a pyrrolidine-2,5-dione structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methylbenzo[d]thiazol-2-yl)pyrrolidine-2,5-dione typically involves the reaction of 6-methylbenzo[d]thiazole with pyrrolidine-2,5-dione under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity. Commonly used catalysts include Lewis acids, while solvents such as dichloromethane or toluene are preferred for their ability to dissolve both reactants and products efficiently .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process is carefully monitored to maintain the desired temperature and pressure, ensuring consistent quality and yield. Post-reaction, the product is purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反应分析
Types of Reactions: 1-(6-Methylbenzo[d]thiazol-2-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
科学研究应用
1-(6-Methylbenzo[d]thiazol-2-yl)pyrrolidine-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of 1-(6-Methylbenzo[d]thiazol-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine-2,5-dione moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
- 2-(6-Methylbenzo[d]thiazol-2-yl)acetamide
- 6-Methylbenzo[d]thiazol-2-yl)hydrazine
- 2,6-Dibromo-4-(6-methylbenzo[d]thiazol-2-yl)aniline
Comparison: 1-(6-Methylbenzo[d]thiazol-2-yl)pyrrolidine-2,5-dione stands out due to its unique combination of the thiazole and pyrrolidine-2,5-dione moieties, which confer distinct chemical reactivity and biological activity.
生物活性
2,5-Pyrrolidinedione, 1-(6-methyl-2-benzothiazolyl)- is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C11H10N2O2S
- Molecular Weight : 218.27 g/mol
- CAS Number : 113408-21-2
The structure includes a pyrrolidine ring fused with a benzothiazole moiety, which is significant for its biological activity.
Antimicrobial Properties
Research indicates that derivatives of pyrrolidinediones exhibit notable antimicrobial activity. A study highlighted the synthesis of various pyrrolidinedione-based MurA inhibitors, revealing that compounds with a benzothiazole substituent demonstrated significant inhibition of MurA, an essential enzyme in bacterial cell wall synthesis. The most effective compound in this series had an IC50 value of 5 μM, comparable to the established inhibitor fosfomycin .
Table 1: Inhibition Potency of Pyrrolidinedione Derivatives
| Compound | R1 | Inhibition (%) at 20 μM | IC50 (μM) ± SD |
|---|---|---|---|
| 1 | Cl | 34 ± 6% | - |
| 7 | Ph | 78 ± 6% | 5.1 ± 0.4 |
| Fosfomycin | - | 78 ± 3% | 5.3 ± 1.7 |
This table summarizes the inhibition percentages and IC50 values for various compounds tested against MurA.
Structure-Activity Relationships (SAR)
The study also explored structure-activity relationships (SAR) among different derivatives. The presence of specific substituents on the benzothiazole ring significantly influenced the activity. For instance, methyl and chloro groups at the 4- or 6-position enhanced inhibitory effects, while bulkier groups like bromo or methoxy were less favorable .
Case Study: Antibacterial Efficacy
In a comparative study involving various antibacterial agents, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the pyrrolidine ring could enhance antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) strains .
Table 2: Antibacterial Activity Against MRSA
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Compound A | 8 μg/mL |
| Compound B | 16 μg/mL |
| Compound C | >32 μg/mL |
This table presents MIC values for selected compounds against MRSA.
The primary mechanism through which pyrrolidinediones exert their biological activity appears to be through the inhibition of bacterial enzymes involved in cell wall synthesis, particularly MurA. By binding to this target enzyme, these compounds disrupt normal bacterial growth and replication processes.
属性
CAS 编号 |
113408-21-2 |
|---|---|
分子式 |
C12H10N2O2S |
分子量 |
246.29 g/mol |
IUPAC 名称 |
1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H10N2O2S/c1-7-2-3-8-9(6-7)17-12(13-8)14-10(15)4-5-11(14)16/h2-3,6H,4-5H2,1H3 |
InChI 键 |
FALQMEHXDIYIKB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(=O)CCC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















